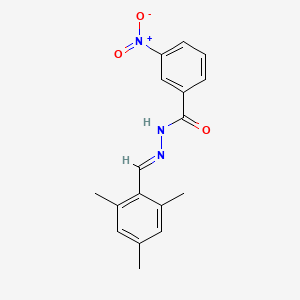

N'-(间甲苯甲亚甲基)-3-硝基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study of hydrazides and their derivatives, including "N'-(mesitylmethylene)-3-nitrobenzohydrazide," encompasses the synthesis of novel compounds, analysis of their molecular structures, investigation of chemical reactions they undergo, and detailed exploration of their physical and chemical properties. These compounds are of interest due to their potential applications in various fields, including materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

Hydrazides and their derivatives are typically synthesized through reactions involving corresponding hydrazine and carbonyl compounds. For example, the synthesis of carbacylamidophosphate derivatives involves reacting phosphoramidic dichloride with amines, characterized by multinuclear NMR and FTIR spectroscopy techniques (Gholivand et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like single-crystal X-ray diffraction, revealing details about their conformational and structural properties. For instance, studies on similar compounds have shown the formation of crystal structures stabilized by hydrogen bonding and π-π stacking interactions (Sivajeyanthi et al., 2019).

Chemical Reactions and Properties

Hydrazides undergo various chemical reactions, including cyclization, condensation, and rearrangement, which are critical in synthesizing complex organic molecules. The properties of these compounds, such as reactivity and stability, are influenced by their molecular structure and the presence of functional groups (Myers et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal morphology, are determined through various analytical techniques, including differential scanning calorimetry and thermogravimetric analysis. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in determining the applications and functional utility of these compounds. Investigations into the electronic structure and magnetism of related nickel complexes provide insights into their chemical behavior and potential applications in catalysis and materials science (Poulten et al., 2013).

科学研究应用

聚合物和材料科学中的光敏基团

与N'-(间甲苯甲亚甲基)-3-硝基苯甲酰肼中的硝基苯部分密切相关的邻硝基苯甲基衍生物的研究,突出了它们在聚合物和材料科学中的重要性。这些化合物是开发光降解材料的组成部分,允许通过辐照控制改变聚合物的性质。应用包括光降解水凝胶,用于薄膜图案化的共聚物的功能化,以及具有光裂解键的生物偶联物的产生,为生物医学和材料工程提供了创新方法(Zhao et al., 2012)。

环境化学和生物修复

硝基苯化合物及其衍生物的环境影响,包括N'-(间甲苯甲亚甲基)-3-硝基苯甲酰肼的潜在类似物,是一个重要的研究领域。研究表明使用生物催化方法将硝基苯还原为苯胺(一种毒性较小的化合物)是可行的。这种通过生物电化学系统实现的转化,突出了此类化合物在环境修复技术中的作用。此类研究强调了应用N'-(间甲苯甲亚甲基)-3-硝基苯甲酰肼开发绿色有效的方法以解毒硝基苯污染物(Wang et al., 2011)。

分析化学和传感器开发

在分析化学领域,硝基苯及其相关酰肼的衍生物作为设计用于检测各种物质(包括重金属)的传感器的基本组成部分。基于硝基苯衍生物的荧光和比色传感器的开发例证了这一应用。此类传感器利用这些化合物的化学反应性和光物理性质来实现检测目标分析物的高选择性和灵敏度,指出了N'-(间甲苯甲亚甲基)-3-硝基苯甲酰肼在创建先进传感材料中的潜在效用(Ruan et al., 2011)。

作用机制

安全和危害

未来方向

属性

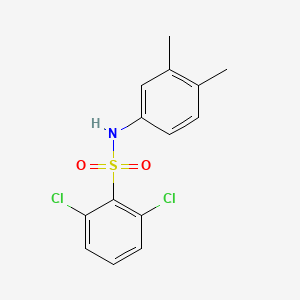

IUPAC Name |

3-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-7-12(2)16(13(3)8-11)10-18-19-17(21)14-5-4-6-15(9-14)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFIFCYRJUKHNJ-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)